![molecular formula C13H17NO4 B3378224 2-[(2-Methoxybenzoyl)amino]-3-methylbutanoic acid CAS No. 1396968-87-8](/img/structure/B3378224.png)
2-[(2-Methoxybenzoyl)amino]-3-methylbutanoic acid
Overview
Description
“2-[(2-Methoxybenzoyl)amino]-3-methylbutanoic acid” is a biochemical compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-[(2-Methoxybenzoyl)amino]-3-methylbutanoic acid” consists of a methoxybenzoyl group attached to an amino-methylbutanoic acid backbone . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(2-Methoxybenzoyl)amino]-3-methylbutanoic acid” are not fully detailed in the sources I found . For comprehensive information, a detailed experimental characterization or computational analysis would be needed.Scientific Research Applications
Antioxidant Activity
This compound has been found to exhibit significant antioxidant activity . The in vitro antioxidant activity of the compound was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
Antibacterial Activity
The compound has been shown to have antibacterial properties . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .
Synthesis of Novel Benzamide Compounds
The compound has been used in the synthesis of novel benzamide compounds . These compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
Metal Chelate Activity
One of the benzamide compounds synthesized using this compound has been shown to exhibit effective metal chelate activity .
Cascade Benz Annulation
The compound has been used in the cascade benz annulation of N-(3-(2-(4-Methoxybenzoyl)phenyl)prop-2-yn-1-yl)benzamide catalyzed by Ag(I) . The oxonium-ion generation and water nucleophilic addition induces ring opening hydroxylation, dual ketonization giving 1,5-diketone intermediate .
Synthesis of Naphthooxazole
The compound has been used in the synthesis of naphthooxazole . The intramolecular cyclization, water elimination affords β-naphthol, from which thenucleophilic cyclization dehydration provides desired product naphthooxazole .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(2-methoxybenzoyl)amino]-3-methylbutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-8(2)11(13(16)17)14-12(15)9-6-4-5-7-10(9)18-3/h4-8,11H,1-3H3,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZIPACKUSZTAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methoxybenzoyl)amino]-3-methylbutanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.